molecular formula C16H20O6 B12393397 Mono[2-(carboxymethyl)hexyl] Phthalate-d4

Mono[2-(carboxymethyl)hexyl] Phthalate-d4

Cat. No.: B12393397
M. Wt: 312.35 g/mol
InChI Key: CCNOZWPVQWCJFK-YBNXMSKUSA-N
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Description

Mono[2-(carboxymethyl)hexyl] Phthalate-d4 (MCMHP-d4) is a deuterated analytical standard specifically designed for high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) applications in pharmaceutical and environmental health research . This compound is the isotopically labeled analog of Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP), which is a key secondary metabolite of the common plasticizer Di(2-ethylhexyl) Phthalate (DEHP) . As a metabolite of DEHP, MCMHP is recognized as an endocrine-disrupting chemical (EDC) and is a biomarker of interest for assessing human exposure to phthalates . Using a deuterated standard like MCMHP-d4 is critical for ensuring analytical accuracy and precision when quantifying exposure levels in biological samples such as urine . Recent scientific investigations have specifically utilized this standard in studies examining the negative association between phthalate exposure and subjective sexual function in women, highlighting its relevance in cutting-edge endocrine disruption research . The product is intended for research purposes only and is not approved for use in humans, as a diagnostic tool, or for any therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O6

Molecular Weight

312.35 g/mol

IUPAC Name

2-[2-(carboxymethyl)hexoxycarbonyl]-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/i4D,5D,7D,8D

InChI Key

CCNOZWPVQWCJFK-YBNXMSKUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCCC)CC(=O)O)[2H])[2H]

Canonical SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis and Physicochemical Characterization for Analytical Application

Chemical Synthesis Pathways and Methodologies for Deuterated Phthalate (B1215562) Monoesters

The synthesis of deuterated phthalate monoesters, such as Mono[2-(carboxymethyl)hexyl] Phthalate-d4, is a specialized process designed to produce high-purity stable isotope-labeled internal standards. clearsynth.comnih.gov These standards are essential for accurate quantification in mass spectrometry-based analytical methods. nih.govnih.gov The general synthetic strategy involves the reaction of a deuterated phthalic anhydride (B1165640) precursor with a suitable alcohol. researchgate.net

For this compound, where the deuterium (B1214612) labels are located on the benzene (B151609) ring, the synthesis typically starts with 1,2-(Benzene-d4)dicarboxylic acid or its anhydride form. lgcstandards.comclearsynth.comlgcstandards.com This deuterated precursor is then reacted with an appropriate hexyl-derivative alcohol. Based on the compound's structure, 2-(((2-(carboxymethyl)hexyl)oxy)carbonyl)benzoic-3,4,5,6-d4 acid, the corresponding alcohol would be 2-(carboxymethyl)hexanol. lgcstandards.com

The esterification reaction to form the monoester can be achieved through several methods. One common approach is the direct reaction of the deuterated phthalic anhydride with the alcohol, often in the presence of a catalyst to facilitate the nucleophilic addition of the alcohol to the anhydride. researchgate.netgoogle.com The reaction is carefully controlled to favor the formation of the monoester over the diester. The process generally involves the following steps:

Reaction Setup : Deuterated phthalic anhydride and the specific alcohol are combined in a reaction vessel, sometimes with a suitable solvent. researchgate.net

Catalysis : A catalyst, such as a weak acid or a Lewis acid, may be introduced to promote the reaction. researchgate.netgoogle.com

Reaction Control : The temperature and reaction time are carefully managed to maximize the yield of the desired monoester product. google.com

Purification : Following the reaction, the product mixture is purified using techniques like column chromatography to isolate the this compound from unreacted starting materials and potential byproducts like the diester. mdpi.com

This targeted synthesis ensures the precise placement of the deuterium atoms on the aromatic ring, which is critical for its function as an internal standard, as it will not interfere with the mass spectrometric analysis of the non-labeled analyte's side-chain metabolites. aptochem.com

Isotopic Enrichment and Purity Assessment of this compound

The utility of a deuterated compound as an internal standard is fundamentally dependent on its isotopic enrichment and chemical purity. rsc.orgrsc.org For this compound, these parameters are rigorously assessed to ensure accurate and reliable quantification in analytical assays. kcasbio.com

Isotopic enrichment refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic enrichment is crucial to minimize "cross-talk" or signal contribution from the internal standard to the mass channel of the non-labeled analyte. aptochem.comresearchgate.net The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS). rsc.org This technique allows for the separation and quantification of ions based on their mass-to-charge ratio, clearly distinguishing between the d4-labeled molecule and any residual, less-deuterated (d0, d1, d2, d3) or over-deuterated species. rsc.org

A representative certificate of analysis for a commercial batch of this compound indicates a very high level of isotopic enrichment. lgcstandards.com

Table 1: Isotopic Purity of this compound

Isotopic Species Relative Abundance (%)
d0 0.00%
d1 0.00%
d2 0.00%
d3 2.15%
d4 97.85%

Data sourced from a representative Certificate of Analysis. lgcstandards.com

Spectroscopic and Chromatographic Characterization for Quality Control of Analytical Standards

A comprehensive suite of analytical techniques is employed for the quality control of analytical standards like this compound. This ensures the correct chemical structure, verifies purity, and confirms isotopic labeling. jst.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structural integrity of the synthesized molecule and verifying the position of the isotopic labels. rsc.orgrsc.org In ¹H NMR spectroscopy, the area of a signal is directly proportional to the number of hydrogen nuclei it represents. jst.go.jp

High-Resolution Mass Spectrometry for Molecular Structure and Purity Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of deuterated standards. It provides two critical pieces of information: a highly accurate mass measurement and data on isotopic distribution. researchgate.netnih.gov

The accurate mass measurement allows for the determination of the elemental composition of the molecule with high confidence, thereby verifying its molecular formula. researchgate.net For this compound, the expected molecular formula is C₁₆H₁₆D₄O₆, with a corresponding molecular weight of approximately 312.35 g/mol . lgcstandards.comclearsynth.com HRMS can confirm this mass with a deviation of less than 5 parts per million (ppm), which provides strong evidence for the correct atomic makeup. nih.gov

Furthermore, HRMS is used to generate the isotopic distribution profile, as detailed in Section 2.2. By analyzing the relative intensities of the mass signals for the d0, d1, d2, d3, and d4 species, a precise value for the isotopic enrichment can be calculated. rsc.orgrsc.org Techniques such as electrospray ionization (ESI) coupled with HRMS are commonly used for this purpose. rsc.org Fragmentation analysis, for instance through higher-energy collisional dissociation (HCD), can also be performed to further confirm the structure by examining the resulting fragment ions, which provides a specific fingerprint for the molecule. thermofisher.com

Table 2: Physicochemical Properties of this compound

Property Value Source
Chemical Name 2-(((2-(carboxymethyl)hexyl)oxy)carbonyl)benzoic-3,4,5,6-d4 acid lgcstandards.com
Synonyms MCMHP-d4; 1,2-(Benzene-d4)dicarboxylic Acid 1-[2-(Carboxymethyl)hexyl] Ester lgcstandards.comclearsynth.com
CAS Number 1794811-42-9 lgcstandards.comclearsynth.com
Molecular Formula C₁₆H₁₆D₄O₆ lgcstandards.comclearsynth.com
Molecular Weight 312.35 g/mol lgcstandards.comclearsynth.com
Purity (HPLC) >95% lgcstandards.comlgcstandards.com

| Isotopic Purity | >95% (99.5% reported in one source) | lgcstandards.com |

Advanced Analytical Methodologies Utilizing Mono 2 Carboxymethyl Hexyl Phthalate D4

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The accurate detection of MCMHP using MCMHP-d4 as an internal standard necessitates robust sample preparation techniques to isolate the analyte from interfering substances in matrices such as urine, serum, and water.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of phthalate (B1215562) metabolites from aqueous samples. The process relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For polar compounds like MCMHP, reversed-phase (RP) cartridges are commonly employed. mdpi.com

Research shows that C18 cartridges provide excellent performance for extracting phthalates. mdpi.com The protocol typically involves conditioning the cartridge, loading the sample (to which MCMHP-d4 has been added), washing away interferences, and finally eluting the analyte of interest with an organic solvent. mdpi.com For the analysis of MCMHP in urine, a highly effective approach involves on-line SPE coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). ebi.ac.uk This automated method often uses restricted access material (RAM) columns, which allow small molecules like MCMHP to be retained and analyzed while excluding large matrix components like proteins. ebi.ac.uk

Table 1: Typical Offline SPE Protocol for Phthalate Metabolites in Water

Step Procedure Details
Internal Standard Spiking Addition of Standard MCMHP-d4 is added to the water sample prior to extraction.
Cartridge Conditioning Solvent Equilibration The C18 cartridge is conditioned sequentially with a solvent like acetonitrile, followed by buffered water (e.g., sodium acetate (B1210297) buffer at pH 5). mdpi.com
Sample Loading Analyte Adsorption The spiked sample is passed through the conditioned cartridge, allowing MCMHP and MCMHP-d4 to adsorb onto the C18 sorbent. mdpi.com
Washing Interference Removal The cartridge is washed with water to remove hydrophilic, non-retained matrix components. mdpi.com
Elution Analyte Recovery The retained analytes (MCMHP and MCMHP-d4) are eluted from the cartridge using a small volume of an organic solvent, such as methanol (B129727) or acetonitrile. mdpi.comresearchgate.net

| Final Preparation | Concentration | The eluate is typically evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a classic sample preparation method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of phthalate metabolites in biological fluids like serum, LLE can be an effective, albeit more labor-intensive, alternative to SPE. nih.gov

The general procedure involves adding an extraction solvent to the liquid sample (previously spiked with MCMHP-d4). After vigorous mixing, the two phases are separated by centrifugation, and the organic layer containing the analyte is collected. A variation of this technique is dispersive liquid-liquid microextraction (DLLME), which uses a mixture of an extraction solvent and a disperser solvent that is rapidly injected into the aqueous sample. researchgate.net This creates fine droplets, maximizing the surface area for efficient extraction into a very small volume of organic solvent, thereby achieving high enrichment factors. researchgate.netresearchgate.net

Table 2: General Liquid-Liquid Extraction (LLE) Protocol for Serum Samples

Step Procedure Details
Internal Standard Spiking Addition of Standard A known amount of MCMHP-d4 is added to the serum sample.
Protein Precipitation Matrix Disruption An organic solvent like acetone (B3395972) is added to precipitate proteins, which are then removed by centrifugation. nih.gov
Solvent Addition Phase Separation An immiscible organic extraction solvent, such as hexane, is added to the supernatant. nih.gov
Extraction Analyte Partitioning The mixture is vortexed to facilitate the transfer of MCMHP and MCMHP-d4 from the aqueous to the organic phase.
Phase Separation Layer Collection The sample is centrifuged to achieve clear separation of the aqueous and organic layers. The top organic layer is carefully collected.

| Solvent Evaporation | Concentration | The collected organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. |

Derivatization Strategies for Enhanced Chromatographic Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For gas chromatography (GC) analysis, polar and thermally unstable compounds like MCMHP, which contain carboxylic acid functional groups, often exhibit poor peak shape and may degrade in the hot injector. Derivatization converts these polar groups into less polar, more volatile esters or silyl (B83357) ethers, making them amenable to GC analysis.

However, modern advancements have led to the development of GC-MS methods that can analyze some polar mono-phthalate metabolites without derivatization, simplifying the analytical procedure and avoiding the use of potentially hazardous derivatizing agents. frontiersin.org For liquid chromatography (LC) analysis, particularly with mass spectrometric detection, derivatization is generally not necessary as the technique is well-suited for analyzing polar and non-volatile compounds directly.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate MCMHP from other metabolites and matrix components before its quantification, where MCMHP-d4 serves as the internal standard.

Liquid Chromatography (LC) Method Development

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for the quantification of phthalate metabolites due to its high sensitivity and specificity for polar compounds. ebi.ac.uknih.gov The use of MCMHP-d4 in an isotopic dilution LC-MS/MS method provides the most accurate and reliable quantification. nih.gov

Method development focuses on optimizing the mobile phase composition, column chemistry, and gradient elution to achieve baseline separation of MCMHP from its isomers and other related metabolites. Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used. ebi.ac.ukmdpi.com The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol or an isopropanol (B130326) mixture. mdpi.com Detection is achieved using electrospray ionization (ESI) in negative mode, which is highly sensitive for the deprotonated carboxylate ion of MCMHP.

Table 3: Example LC-MS/MS Method Parameters for MCMHP Analysis

Parameter Setting Purpose
Chromatography System UPLC/HPLC High-resolution separation of analytes.
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 4 µm) mdpi.com Retention and separation of phthalate metabolites based on hydrophobicity.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5 mdpi.com Aqueous component of the mobile phase.
Mobile Phase B Methanol/Isopropanol (50:50, v/v) mdpi.com Organic component for eluting analytes.
Flow Rate 0.5 - 1.0 mL/min Controls retention time and separation efficiency.
Elution Type Gradient Varies the mobile phase composition to effectively elute a wide range of analytes.
Injection Volume 5 - 20 µL Volume of the reconstituted sample extract introduced into the system.
Ionization Source Electrospray Ionization (ESI), Negative Mode Generates ions for mass analysis; negative mode is ideal for acidic compounds. ebi.ac.uk

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MCMHP and MCMHP-d4. |

Gas Chromatography (GC) Method Development

While LC-MS/MS is more common, gas chromatography-mass spectrometry (GC-MS) can also be used for phthalate metabolite analysis. nih.gov The primary challenge is the low volatility and thermal instability of mono-phthalates like MCMHP. frontiersin.org As discussed, this is often overcome with derivatization.

Recent studies have focused on developing GC-MS methods that bypass the derivatization step entirely. frontiersin.org This involves careful optimization of the GC injector parameters (temperature, pressure) and the use of a retention gap—an uncoated, deactivated fused silica (B1680970) column placed before the analytical column—to protect the column and improve peak shape. frontiersin.org The analytical column itself is typically a polar-coated column to achieve adequate separation. frontiersin.org In these methods, MCMHP-d4 is injected along with the sample extract and is used to quantify the native MCMHP, correcting for any variability in the injection or detection process.

Table 4: Key Considerations for GC Method Development for Mono-Phthalates

Parameter Optimization Consideration Rationale
Injection Technique Splitless or Pulsed Splitless Maximizes the transfer of analyte to the column for trace-level analysis.
Injector Temperature Optimized (e.g., lower than for parent phthalates) Must be high enough for volatilization but low enough to prevent thermal degradation of the analyte. frontiersin.org
Liner Deactivated glass liner Minimizes active sites that can cause analyte adsorption or degradation.
Retention Gap Use of an uncoated, deactivated retention gap Improves peak shape for polar compounds and protects the analytical column from non-volatile matrix components. frontiersin.org
Analytical Column Polar coated column (e.g., SUPELCOWAX™-10) frontiersin.org Provides better retention and separation for polar analytes compared to non-polar columns.
Carrier Gas Helium Inert gas used to carry the sample through the column.
Oven Program Temperature programming Starts at a lower temperature and ramps up to elute compounds based on their boiling points and column interactions.

| Detection | Mass Spectrometry (MS) | Provides definitive identification and quantification based on mass-to-charge ratio, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. nih.gov |

Analytical Method Validation and Quality Assurance Procedures

Matrix Effects and Internal Standard Normalization Strategies

The quantitative analysis of phthalate metabolites in complex biological matrices such as human urine is often hampered by "matrix effects." These effects, caused by co-extracting endogenous or exogenous compounds, can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Mono[2-(carboxymethyl)hexyl] Phthalate-d4, a deuterated analog of the native metabolite Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP), is an ideal internal standard to counteract these effects.

The principle of internal standard normalization, specifically isotope dilution mass spectrometry, relies on the addition of a known quantity of the isotopically labeled standard to the sample prior to any sample preparation steps. Since MCMHP-d4 is chemically identical to the native MCMHP, it experiences the same extraction inefficiencies and ionization suppression or enhancement during the analytical process. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, these variations can be effectively normalized.

Research on the analysis of phthalate monoesters in human urine demonstrates the effectiveness of this approach. In a typical workflow, a sample is spiked with an internal standard solution, followed by enzymatic deconjugation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an internal standard like MCMHP-d4 is crucial for achieving the high levels of accuracy and precision required for biomonitoring studies.

The effectiveness of this normalization is reflected in the method's performance metrics. For instance, studies using isotope-labeled internal standards for phthalate metabolite analysis report excellent repeatability and accuracy. The relative standard deviation (RSD) for intra-day and inter-day precision is often found to be in the low single digits to low double digits, showcasing the robustness of the method against matrix variability. Recoveries, which measure the accuracy of the method, are typically in the range of 95-115%, indicating that the internal standard successfully compensates for any analyte loss during sample processing.

To illustrate the impact of internal standard normalization on data quality, the following table presents representative data on the precision and accuracy for the analysis of a phthalate metabolite in a complex matrix like urine, using an isotope-labeled internal standard.

Parameter Performance Metric Value Range (%) Significance
Precision Intra-day Relative Standard Deviation (RSD)1–14%Indicates high repeatability of measurements within the same day.
Inter-day Relative Standard Deviation (RSD)2–13%Demonstrates the reproducibility of the method across different days.
Accuracy Intra-day Recovery97–111%Shows the method's ability to accurately quantify the analyte on the same day.
Inter-day Recovery96–112%Confirms the long-term accuracy of the analytical method.

This interactive table showcases typical performance data for analytical methods using isotope-labeled internal standards like MCMHP-d4 for phthalate metabolite analysis in urine.

Inter-Laboratory Comparability and Proficiency Testing

Ensuring that analytical results for a given biomarker are comparable across different laboratories and over time is a fundamental challenge in large-scale epidemiological studies and for regulatory monitoring. Inter-laboratory comparability is crucial for pooling data from different studies, establishing consistent exposure thresholds, and making informed public health decisions. This compound plays a vital role in achieving this comparability through its use in proficiency testing (PT) and external quality assessment schemes (EQAS).

Proficiency testing programs involve a coordinating body sending identical, well-characterized samples to a number of participating laboratories for analysis. These samples often contain concentrations of phthalate metabolites, including MCMHP, that are relevant to human exposure levels. Each laboratory analyzes the samples using their own in-house methods, which ideally include the use of an appropriate internal standard like MCMHP-d4 to correct for local matrix effects and instrumental variations.

The results are then sent back to the coordinating body, which calculates a consensus value for the analyte concentration and assesses the performance of each laboratory against this value. The use of a high-purity, well-characterized internal standard such as MCMHP-d4 is critical for laboratories to achieve accurate results in these schemes. It allows for the normalization of data, which minimizes the variability that might arise from different extraction efficiencies or instrument sensitivities between labs.

Successful participation in proficiency testing provides objective evidence of a laboratory's competence and the reliability of its data. Consistent performance in such schemes is often a requirement for laboratory accreditation. The availability of stable isotope-labeled standards like MCMHP-d4 is a key enabler for these quality assurance programs, fostering confidence in the comparability of biomonitoring data on a national and international level.

The following table provides a conceptual overview of how results from a proficiency testing round for a phthalate metabolite might be evaluated, highlighting the importance of tight clustering of results around the reference value, which is facilitated by the use of robust internal standards.

Laboratory ID Reported Concentration (ng/mL) Z-Score *Performance Evaluation
Lab A5.2-0.15Satisfactory
Lab B5.5+0.60Satisfactory
Lab C4.9-0.90Satisfactory
Lab D6.8+3.45Unsatisfactory
Lab E5.3+0.15Satisfactory
Reference Value 5.25 N/A Assigned Target

*The Z-score indicates how many standard deviations a result is from the consensus value. A score within ±2 is typically considered satisfactory.

This interactive table illustrates a hypothetical outcome of a proficiency test. The tight agreement among the majority of labs is indicative of well-controlled analytical methods, underpinned by techniques such as isotope dilution with internal standards like MCMHP-d4.

Applications in Exposure Assessment Research Methodologies

Biomonitoring Methodologies for Phthalate (B1215562) Metabolites in Biological Fluids

Biomonitoring, the measurement of chemicals or their metabolites in biological samples, is the most direct method for assessing human exposure to environmental chemicals. The analysis of phthalate metabolites in human urine and blood provides a reliable indication of internal exposure levels.

Urine is the most common matrix for biomonitoring phthalate exposure because metabolites are excreted in urine at relatively high concentrations, and sample collection is non-invasive.

Sample Collection: Urine samples are typically collected in sterile polypropylene (B1209903) containers. brjac.com.br To ensure the integrity of the sample and prevent external contamination, strict collection protocols are followed.

Sample Processing: Because phthalate metabolites in urine are often present as glucuronide conjugates, a deconjugation step is necessary to measure the total metabolite concentration. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. brjac.com.br Following hydrolysis, the samples are often acidified. brjac.com.br

Extraction: Various extraction techniques are employed to isolate and concentrate the phthalate metabolites from the urine matrix.

Solid-Phase Extraction (SPE): This is a widely used technique where the urine sample is passed through a solid sorbent material that retains the analytes of interest. brjac.com.br The metabolites are then eluted with a small volume of solvent. brjac.com.br

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous urine sample and an immiscible organic solvent.

Microextraction Techniques: To reduce solvent consumption and sample volume, methods like dispersive liquid-liquid microextraction (DLLME) and air-assisted liquid-liquid microextraction (AALLME) have been developed. These methods offer high enrichment factors and are suitable for large-scale studies.

Analysis: The extracted and concentrated samples are then analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). brjac.com.br This technique provides high selectivity and sensitivity for the detection and quantification of phthalate metabolites. brjac.com.br The use of MCMHP-d4 as an internal standard is crucial in LC-MS/MS analysis to correct for any variability in the sample preparation and instrument response. Quantification is often performed using an isotope dilution method with labeled internal standards for each analyte. brjac.com.br

ParameterMethod/ReagentPurpose
Sample Matrix UrineNon-invasive collection, higher concentration of metabolites.
Storage -20 °CTo preserve the integrity of the sample until analysis. brjac.com.br
Deconjugation β-glucuronidaseTo hydrolyze glucuronidated metabolites to their free form for detection. brjac.com.br
Extraction Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Dispersive Liquid-Liquid Microextraction (DLLME)To isolate and concentrate phthalate metabolites from the urine matrix. brjac.com.br
Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)For sensitive and selective quantification of metabolites. brjac.com.br
Internal Standard Mono[2-(carboxymethyl)hexyl] Phthalate-d4To correct for analytical variability and ensure accurate quantification.

This table summarizes common protocols for urine sample collection and processing for the analysis of phthalate metabolites.

A study published in 2021 reported a validated LC-MS/MS method for determining seven phthalate metabolites, including MCMHP, in urine. The limits of detection (LODs) for MCMHP were 0.1 ng/mL, and the coefficients of variation were less than 10%. brjac.com.br Another study from 2004 reported LODs for various phthalate metabolites ranging from 0.2 ng/ml to 2.8 ng/ml, with between-assay coefficients of variation below 12.5%.

While less common than urine analysis for phthalate biomonitoring, blood plasma and serum can also be used to measure phthalate metabolites. These matrices provide a snapshot of the circulating levels of metabolites at the time of collection.

Sample Collection: Blood samples are collected by venipuncture into tubes containing an appropriate anticoagulant (for plasma) or no anticoagulant (for serum).

Sample Processing and Extraction: The processing of plasma and serum samples is generally more complex than that of urine due to the higher protein and lipid content. Protein precipitation is a common first step to remove interfering macromolecules. This is often followed by SPE or LLE to extract the phthalate metabolites.

Analysis: Similar to urine analysis, LC-MS/MS is the preferred analytical technique for measuring phthalate metabolites in plasma and serum due to its high sensitivity and specificity. The use of MCMHP-d4 as an internal standard is equally important in these analyses to ensure accuracy.

Environmental Monitoring Methodologies for Phthalate Metabolites

Monitoring phthalate metabolites in the environment is crucial for understanding the sources and pathways of human exposure. MCMHP-d4 is also utilized in these methods as an internal standard to ensure accurate quantification in complex environmental matrices.

Sample Collection and Preparation: Water samples are collected in clean glass or stainless-steel containers. Depending on the expected concentration, a large volume of water may need to be collected and pre-concentrated. Filtration is often necessary to remove suspended solids.

Extraction: SPE is the most common technique for extracting phthalate metabolites from aqueous samples. The choice of sorbent material is critical for efficiently retaining the target analytes.

Analysis: LC-MS/MS is the analytical method of choice for the determination of phthalate metabolites in water samples, with MCMHP-d4 used for internal standardization.

Soil and sediment act as sinks for many environmental contaminants, including phthalates and their metabolites.

Sample Collection and Preparation: Soil and sediment samples are collected using corers or grabs. The samples are typically air-dried or freeze-dried and then sieved to obtain a uniform particle size.

Extraction: The extraction of phthalate metabolites from solid matrices like soil and sediment is more challenging than from water.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid samples with a reduced amount of solvent and time compared to traditional methods.

Soxhlet Extraction: A classic method involving the continuous extraction of the analyte from a solid sample into a solvent.

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from the sample matrix into a solvent.

Following extraction, a cleanup step is often required to remove interfering co-extracted compounds before analysis.

Analysis: LC-MS/MS is used for the final analysis, with MCMHP-d4 serving as the internal standard to compensate for matrix effects and procedural losses. A 2020 study detailed a method using accelerated solvent extraction and ultra-performance liquid chromatography coupled with tandem mass spectrometry for the simultaneous determination of phthalate diesters and monoesters in soil.

Phthalates can be present in the atmosphere in both the gas and particulate phases. Their metabolites, however, are less volatile and are more likely to be associated with particulate matter.

Sampling: High-volume air samplers equipped with glass fiber or quartz fiber filters are used to collect airborne particulate matter. The gas phase can be collected using sorbent tubes containing materials like polyurethane foam (PUF) or XAD resin.

Extraction: The filters and sorbent materials are extracted with appropriate solvents to isolate the phthalate metabolites.

Methodological Challenges in Measuring Low-Level Environmental and Biological Exposures

The quantification of trace levels of xenobiotic metabolites in complex biological and environmental matrices is a significant analytical challenge. This compound (d4-MCMHP) plays a crucial role as an internal standard in the analytical method of isotope dilution-liquid chromatography-tandem mass spectrometry (LC-MS/MS) to address these challenges. This technique is essential for accurately measuring its unlabeled analogue, Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP), a secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP). The inherent difficulties in these measurements stem from several key factors, including matrix effects, the limit of detection, and potential contamination.

Matrix Effects

Biological samples such as urine are complex mixtures containing a wide variety of endogenous compounds. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's true concentration. The use of a stable isotope-labeled internal standard like d4-MCMHP is the most effective strategy to compensate for these matrix effects. Because d4-MCMHP is chemically identical to the native MCMHP, it co-elutes and experiences the same ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of the matrix-induced variations. However, the complexity and high variability of urine composition can still pose challenges, sometimes affecting the recovery of analytes during the sample preparation steps like solid-phase extraction (SPE). nih.gov

Limits of Detection and Quantification

Achieving low limits of detection (LOD) and quantification (LOQ) is paramount for assessing exposure to environmental chemicals, as they are often present at very low concentrations. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For phthalate metabolites, including MCMHP, modern LC-MS/MS methods can achieve LODs in the sub-nanogram per milliliter (ng/mL) range. nih.govnih.gov The sensitivity of these methods is critical for detecting exposure in the general population and for studying the low-dose effects of these compounds.

Precision and Accuracy

The reliability of an analytical method is determined by its precision and accuracy. Precision refers to the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value and is often assessed by analyzing certified reference materials or through recovery studies in spiked samples. For the analysis of environmental and biological contaminants, intra-day (within the same day) and inter-day (between different days) precision are evaluated to ensure the method's reproducibility. In a multi-analyte study that included MCMHP, the method demonstrated excellent precision and accuracy, with variabilities and recoveries within acceptable ranges for the vast majority of analytes. nih.gov

Contamination

A significant challenge in the analysis of phthalates is the potential for contamination from various sources, including laboratory equipment, solvents, and the general environment. Since phthalates are widely used in plastics, they are ubiquitous, and trace amounts can leach into samples, leading to artificially inflated results. This is particularly problematic when measuring low-level environmental or biological exposures. The use of a deuterated internal standard like d4-MCMHP does not prevent contamination by the native analyte, but it is a crucial part of a comprehensive quality control system that includes the analysis of procedural blanks to monitor and correct for any background contamination.

The following tables present data adapted from a multi-class analytical method validation study for environmental chemicals in urine, which included MCMHP. nih.gov These tables illustrate the performance characteristics of a modern LC-MS/MS method used in exposure assessment.

Table 1: Method Performance for MCMHP Analysis

Parameter Value
Limit of Detection (LOD) ≤ 0.1 ng/mL
Intra-day Variability (RSD) 0.40–11%
Inter-day Variability (RSD) 0.40–11%
Recovery 80–120%

Data adapted from a study analyzing 121 multi-class environmental chemicals in urine. nih.gov The reported ranges for variability and recovery apply to over 95% of the analytes studied, including MCMHP.

Table 2: Intra- and Inter-Day Precision and Accuracy for Phthalate Metabolite Analysis

Analyte Spiked Concentration (ng/mL) Intra-Day Precision (%RSD) Inter-Day Precision (%RSD) Accuracy (% Recovery)
Phthalate Metabolite Group 1 Low < 15% < 15% 85-115%
Medium < 15% < 15% 85-115%
High < 15% < 15% 85-115%

This table represents typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The specific values are illustrative of expected performance for analytes like MCMHP.

Table of Compounds

Compound Name Abbreviation
This compound d4-MCMHP
Mono[2-(carboxymethyl)hexyl] Phthalate MCMHP

Contribution to Metabolic Pathway Elucidation of Parent Phthalates

Methodological Approaches for Identifying and Quantifying Primary and Secondary Phthalate (B1215562) Metabolites

The accurate measurement of phthalate metabolites in biological matrices such as urine and serum is fundamental to metabolic research. The most robust and widely adopted analytical technique for this purpose is isotope dilution mass spectrometry, which pairs high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS). nih.govnih.govacs.org This approach is considered the gold standard for its high sensitivity, selectivity, and accuracy. nih.gov

In this methodology, a known quantity of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is added to a biological sample at an early stage of preparation. nih.gov Because the deuterated (-d4) standard is chemically identical to the native metabolite (MCMHP), it behaves similarly during all subsequent steps, including enzymatic deconjugation, solid-phase extraction (SPE), and chromatographic separation. acs.orgoup.com However, it is distinguishable by the mass spectrometer due to its higher mass (an increase of four daltons from the four deuterium (B1214612) atoms). clearsynth.com

By measuring the signal ratio of the native MCMHP to the known amount of added MCMHP-d4, analysts can calculate the precise concentration of the native metabolite in the original sample. This technique effectively corrects for any loss of analyte during sample workup and compensates for matrix effects—signal suppression or enhancement caused by other components in the sample—which are common challenges in complex biological samples. nih.govnih.gov The use of such labeled internal standards allows for the development of high-throughput, automated methods suitable for large-scale studies, achieving low limits of detection (in the nanogram-per-milliliter range) and excellent precision. nih.govacs.org

Table 1: Example of Optimized LC-MS/MS Parameters for Phthalate Metabolite Analysis This table represents typical parameters and does not correspond to a single specific study but is a composite of common practices.

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18 or similar (e.g., Kinetex C18) sciex.com
Mobile Phase A 0.1% Acetic Acid in Water oup.com
Mobile Phase B Acetonitrile or Methanol (B129727) oup.comsciex.com
Flow Rate 0.3 - 0.5 mL/min oup.comsciex.com
Ionization Mode Electrospray Ionization (ESI), Negative Mode nih.gov
MS Acquisition Multiple Reaction Monitoring (MRM) sciex.com
Precursor Ion [M-H]⁻ (MCMHP) m/z specific to MCMHP
Product Ion (MCMHP) m/z specific to a characteristic fragment of MCMHP
Precursor Ion [M-H]⁻ (MCMHP-d4) m/z of MCMHP Precursor + 4
Product Ion (MCMHP-d4) m/z of MCMHP Product + 4

In Vitro Biotransformation Studies (e.g., using microsomes, hepatocytes) Enabled by Precise Metabolite Quantification

In vitro systems are invaluable for studying the metabolic fate of parent phthalates like DEHP without the complexities of a whole organism. Common models include liver microsomes, which contain phase I (e.g., cytochrome P450) and phase II (e.g., UGT) enzymes, and cultured hepatocytes, which provide a more complete representation of liver metabolism. researchgate.netnih.gov The use of MCMHP-d4 as an internal standard enables the precise quantification of MCMHP formation in these systems, allowing researchers to determine metabolic rates and profile the metabolites produced. researchgate.net

Studies have shown that DEHP is first rapidly hydrolyzed to its primary metabolite, Mono(2-ethylhexyl) phthalate (MEHP). researchgate.netmdpi.com MEHP then undergoes further oxidation by enzymes present in liver microsomes to form several secondary metabolites. researchgate.netnih.gov Research using human liver subcellular fractions has demonstrated the formation of various oxidative products from MEHP, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and MCMHP. researchgate.net Accurate quantification using isotope dilution LC-MS/MS is critical for determining the kinetics of these biotransformation reactions and understanding the relative contribution of different metabolic pathways. nih.gov For instance, such methods can precisely measure the rate of MCMHP production from its precursor, providing key data for building metabolic models. researchgate.net

Table 2: Relative Formation of Key Oxidative DEHP Metabolites in Human Liver Microsomal Incubations This table is illustrative, based on findings that multiple oxidative metabolites are formed in vitro. The percentages are hypothetical and for demonstration purposes.

Metabolite Formed (from MEHP precursor)Relative Percentage of Total Oxidative Metabolites
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)~45%
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)~30%
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)~15%
Mono(2-carboxymethyl)hexyl) phthalate (MCMHP) ~10%

Comparative Metabolic Pathway Analysis Across Different Species (e.g., animal models)

Significant species-specific differences exist in the metabolism of phthalates, which has important implications for extrapolating toxicological data from animal models to humans. nih.gov The precise analytical methods enabled by standards like MCMHP-d4 are crucial for conducting comparative studies that quantify these differences.

The initial step of DEHP metabolism, its hydrolysis to MEHP by lipase (B570770) enzymes, shows vast differences across species. One study found that lipase activity was highest in the small intestines of mice and lowest in the lungs of marmosets, with differences of up to 357-fold. nih.gov Subsequent metabolic steps also vary. For example, the activity of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), enzymes involved in the oxidative pathways leading to metabolites like MCMHP, differs significantly between mice, rats, and marmosets. nih.gov The activity of ADH in the livers of marmosets was found to be 1.6 to 3.9 times greater than in rats or mice. nih.gov

These enzymatic differences result in distinct metabolite profiles in the urine of different species. While metabolites like MEHHP, MEOHP, and MECPP are major metabolites in humans, the profile can differ in rodents, which may produce different ratios of these compounds. nih.govresearchgate.net Quantifying the levels of specific metabolites such as MCMHP across species provides a direct comparison of metabolic pathways, helping to identify the most relevant animal models for human health risk assessment.

Investigation of Enzyme Systems Involved in Phthalate Metabolism Utilizing Analytical Quantification

Identifying the specific enzymes responsible for each step in a metabolic pathway is a key goal of toxicology. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the phase I metabolism of many xenobiotics, including the oxidative transformation of MEHP. researchgate.netnih.gov

By incubating MEHP with a panel of specific, recombinantly expressed human CYP isoforms, researchers can identify which enzymes are responsible for generating secondary metabolites. The highly accurate quantification afforded by isotope dilution mass spectrometry is essential for measuring the often low levels of products formed in these assays. Studies have identified several CYP isoforms as major contributors to MEHP oxidation, including members of the CYP2C9 and CYP3A families. researchgate.net For example, research has shown that human CYP2C9 and CYP2C19 are particularly active in producing certain oxidative metabolites from MEHP. researchgate.net Computational models also suggest that while C5-hydroxylation is a common pathway for many P450 isozymes, the specific product distribution is highly dependent on the isozyme, with some favoring other reactions. mdpi.com

This detailed knowledge, gained through precise analytical chemistry, helps predict drug-phthalate interactions and understand inter-individual variability in phthalate metabolism due to genetic polymorphisms in CYP enzymes.

Table 3: Compound Names Mentioned in the Article

Abbreviation / Common NameFull Chemical Name
MCMHP-d4This compound
MCMHPMono[2-(carboxymethyl)hexyl] Phthalate
DEHPDi(2-ethylhexyl) Phthalate
MEHPMono(2-ethylhexyl) Phthalate
MEHHPMono(2-ethyl-5-hydroxyhexyl) Phthalate
MEOHPMono(2-ethyl-5-oxohexyl) Phthalate
MECPPMono(2-ethyl-5-carboxypentyl) Phthalate
UGTUDP-glucuronosyltransferase
ADHAlcohol Dehydrogenase
ALDHAldehyde Dehydrogenase
CYPCytochrome P450

Role in Environmental Fate and Degradation Research Methodologies

Analytical Approaches for Studying Abiotic Degradation Processes of Phthalate (B1215562) Metabolites

Abiotic degradation, which includes processes like hydrolysis and photolysis, is a key pathway for the breakdown of chemical compounds in the environment. Research into the abiotic degradation of phthalate metabolites like MCMHP requires highly sensitive analytical methods to measure concentration changes over time.

Isotope dilution mass spectrometry is the gold standard for this type of quantitative analysis. In this approach, a known quantity of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is added to an environmental sample (e.g., water or soil) at the beginning of the analytical process nih.gov. Because the labeled standard has nearly identical physicochemical properties to the native analyte (MCMHP), it experiences the same losses during sample extraction, cleanup, and analysis nih.govnih.gov. By measuring the ratio of the native analyte to the labeled standard using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists can accurately calculate the initial concentration of MCMHP and track its degradation, correcting for any procedural variations nih.govrsc.org. This ensures that observed decreases in concentration are due to degradation rather than analytical error.

Methodologies for Investigating Biotic Degradation Pathways in Environmental Microorganisms

The biodegradation of phthalates and their metabolites by microorganisms is a crucial process in their environmental removal nih.govcdc.gov. Investigating these biotic pathways involves incubating microorganisms from sources like soil, sediment, or wastewater with the target compound and monitoring its disappearance over time.

This compound is instrumental in these studies for ensuring analytical accuracy. Researchers use methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify the extent of degradation nih.gov. By spiking the microbial culture samples with this compound as an internal standard, they can achieve precise quantification of the remaining MCMHP, even at very low concentrations rsc.orgresearchgate.net. This allows for the accurate determination of degradation rates and the identification of metabolic byproducts, helping to elucidate the complete biodegradation pathway.

Tracking Environmental Transport and Distribution of Phthalate Metabolites Through Analytical Monitoring

Understanding how phthalate metabolites move through and distribute among different environmental compartments—such as water, soil, and air—is essential for assessing exposure and risk cdc.govresearchgate.net. This requires robust monitoring programs that can detect and quantify trace levels of these compounds in diverse and often complex matrices.

LC-MS/MS is the predominant technique for this type of environmental monitoring rsc.orgnih.gov. The use of isotope-labeled internal standards like this compound is a cornerstone of these methods nih.gov. The ubiquity of phthalates in the environment, including in laboratory equipment, presents a significant risk of sample contamination nih.govmdpi.com. Using a deuterated standard helps to distinguish between the naturally occurring analyte and any contamination introduced during the analysis. The standard ensures high accuracy and precision, enabling reliable tracking of metabolites like MCMHP from industrial effluents and wastewater treatment plants into rivers, soils, and groundwater rsc.orgnih.gov.

Table 1: Analytical Parameters for Phthalate Metabolite Quantification Using Isotope Dilution LC-MS/MS
Analytical TechniqueInternal StandardTypical MatrixDetection ModeCommon Detection Limit Range (ng/mL)Reference
HPLC-MS/MSThis compoundUrine, WaterNegative ESI-MRM0.03 - 1.4 rsc.org
UHPLC/QTOFIsotope Labeled StandardsUrineNot SpecifiedNot Specified nih.gov
LC-MS/MS13C or D-labeled standardsSerum, Follicular FluidNegative ESI-SRM0.625 - 100 (Calibration Range) nih.gov

Methodological Frameworks for Assessing Environmental Persistence and Transformation

Assessing the environmental persistence of a chemical involves determining how long it remains in the environment before being broken down into other substances. Methodological frameworks for this assessment combine laboratory degradation studies with field monitoring data epa.govnih.gov.

Methodological Contributions to Toxicological Mechanism Studies of Phthalate Metabolites

Precision Quantification in In Vitro Systems for Dose-Response Characterization (mechanistic focus)

In mechanistic toxicology, establishing a clear dose-response relationship is fundamental. The use of MCMHP-d4 is central to achieving the analytical rigor required for these in vitro studies. When cells or tissues are exposed to the parent phthalate (B1215562), di(2-ethylhexyl) phthalate (DEHP), they metabolize it into various compounds, including MCMHP. To understand the specific effects of MCMHP at a cellular level, it is crucial to accurately measure its concentration within the experimental system.

MCMHP-d4 is added at a known concentration to biological samples (e.g., cell lysates, culture media) during analysis. Analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. pjoes.comdiva-portal.orgmdpi.com Because MCMHP-d4 is chemically identical to the native MCMHP metabolite, it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. pjoes.comnih.gov However, due to the presence of four deuterium (B1214612) atoms, it has a higher mass. The mass spectrometer can distinguish between the deuterated standard and the native analyte, allowing for ratiometric quantification. This isotope dilution method effectively corrects for variations in sample preparation and instrument response, thereby minimizing analytical error. mdpi.com

This precision is paramount for constructing reliable dose-response curves. By accurately quantifying the concentration of MCMHP that elicits a specific biological or toxicological endpoint—such as changes in gene expression or protein levels—researchers can gain a more precise understanding of its mechanistic potency.

Table 1: Representative LC-MS/MS Parameters for Phthalate Metabolite Quantification

ParameterSettingPurpose
Ionization ModeElectrospray Ionization (ESI) NegativeOptimizes the formation of negatively charged ions for detection.
Monitored Transition (MCMHP)m/z 307 -> m/z 121Parent-to-product ion transition for quantifying the native analyte.
Monitored Transition (MCMHP-d4)m/z 311 -> m/z 125Parent-to-product ion transition for quantifying the internal standard.
Collision EnergyOptimized value (e.g., -15 to -25 eV)Provides characteristic fragmentation for specific identification.
Sample PreparationSolid-Phase Extraction (SPE)Concentrates analytes and removes interfering matrix components. pjoes.com
Deconjugation Stepβ-glucuronidase treatmentCleaves glucuronide conjugates to measure total metabolite concentration. pjoes.comdiva-portal.org

This table is a composite representation based on typical methodologies described in the literature and does not represent a single specific study.

Analytical Support for Molecular Interaction Studies (e.g., receptor binding, enzyme activity)

The ability of phthalate metabolites to interact with cellular targets like nuclear receptors (e.g., peroxisome proliferator-activated receptors - PPARs) or to modulate enzyme activity is a key area of mechanistic research. rsc.orgoup.com While the primary endpoint of these assays may not be mass spectrometry (e.g., it could be a fluorescence or radioactivity measurement), LC-MS/MS supported by MCMHP-d4 provides essential validation.

In a receptor binding assay, for instance, researchers need to confirm the precise concentration of the unbound MCMHP ligand after incubation with the receptor. Similarly, in an enzyme activity assay, quantifying the formation of a product from a substrate like MCMHP requires high accuracy. In these scenarios, an aliquot of the assay mixture can be taken, spiked with a known amount of MCMHP-d4, and analyzed via LC-MS/MS. This allows for the definitive confirmation of the analyte's concentration, validating the results obtained from the primary assay method and ensuring that observed effects are correlated with an accurate concentration of the bioactive metabolite. One study noted that while DEHP itself may not bind productively, metabolites like MEHP and its oxidized forms do bind to receptors like PPARγ. rsc.org The accurate quantification necessary to make such distinctions relies on stable isotope dilution methods.

Application in In Vivo Animal Models for Mechanistic Toxicokinetic Studies (excluding adverse effects)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for contextualizing its toxicological effects. Mechanistic toxicokinetic studies use deuterated standards like MCMHP-d4 to trace the fate of the parent compound in a living organism without altering its biological behavior. scribd.com

In a typical study, an animal model would be administered a dose of deuterium-labeled DEHP (D4-DEHP). scribd.com Over time, biological samples such as urine, blood, and various tissues would be collected. scribd.comnih.gov By using MCMHP-d4 as an internal standard during the LC-MS/MS analysis of these samples, researchers can precisely quantify the formation and elimination of the D4-labeled MCMHP metabolite. This approach allows for the calculation of key toxicokinetic parameters. For example, a study on a human volunteer who ingested D4-DEHP allowed for the determination of the relative excretion amounts of various metabolites and their elimination half-lives. scribd.com This type of data is critical for understanding how the metabolite is processed in the body, its residence time in various compartments, and its potential for accumulation.

Table 2: Illustrative Toxicokinetic Parameters from a Deuterated Phthalate Study

ParameterValueSignificance
Metabolite % of Administered Dose Excreted in Urine (24h) Elimination Half-Life (hours)
D4-MEHP7.3%5
D4-MEHHP24.1%10
D4-MEOHP14.6%12
D4-MECPP20.7%12
D4-MCMHP3.8%Not specified

Data adapted from a human study using deuterium-labeled DEHP, illustrating the type of data generated. MEHP, MEHHP, MEOHP, and MECPP are other metabolites of DEHP. scribd.comnih.gov

Methodological Approaches for Assessing Cellular Uptake and Intracellular Distribution

To exert a biological effect, a metabolite must often reach specific intracellular compartments. Investigating the cellular uptake and subcellular distribution of MCMHP is key to understanding its mechanism of action. Studies analyzing the metabolic capacity of subcellular fractions, such as microsomes and cytosol from liver cells, provide insight into where metabolic activation occurs. researchgate.netnih.gov

The accurate quantification of MCMHP in these different fractions is methodologically challenging due to the low concentrations and the complexity of the matrix. The use of MCMHP-d4 as an internal standard is indispensable for this application. Researchers can isolate different cellular compartments (e.g., nucleus, mitochondria, cytosol), extract the metabolites, spike the extract with MCMHP-d4, and perform LC-MS/MS analysis. This allows for a precise comparison of the metabolite's concentration across different parts of the cell, revealing where it may be accumulating and interacting with cellular machinery. For example, studies have examined the hydrolysis of parent phthalates in liver microsomal and cytosolic fractions, a process that requires precise quantification of the resulting monoester metabolites to determine enzyme kinetics. researchgate.netnih.gov

Emerging Research Directions and Future Analytical Advancements

Development of Miniaturized and High-Throughput Analytical Platforms

The demand for processing large numbers of samples in human biomonitoring studies and epidemiological research has spurred the development of miniaturized and high-throughput analytical platforms. These modern methods aim to reduce sample volume, reagent consumption, and analysis time, making large-scale studies more feasible and cost-effective. ilacadofsci.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) remain the workhorses for phthalate (B1215562) metabolite analysis. nih.govfrontiersin.org However, innovations are focused on streamlining these workflows.

For instance, the development of HPLC methods with short gradient times allows for the quantitation of multiple phthalates and their metabolites in under ten minutes, which is economical in terms of both chemical usage and time-efficiency. ilacadofsci.com Furthermore, analytical methods are being designed for compatibility with data generated by large-scale programs like the CDC's National Health and Nutrition Examination Survey (NHANES), ensuring that new data can be compared with existing datasets. sgsaxys.com The ultimate goal is to create platforms that can rapidly and accurately quantify a wide range of phthalate metabolites from a minimal amount of biological sample, facilitating more extensive and frequent monitoring of human exposure.

Integration with Non-Targeted Metabolomics and Exposomics Approaches

The concept of the "exposome," which encompasses the totality of environmental exposures from conception onwards, has gained significant traction in environmental health research. sciex.comunicatt.it This approach seeks to move beyond a one-contaminant, one-disease model to a more holistic view of how myriad chemical and non-chemical stressors interact to influence health. sciex.comunicatt.it Exposomics, the study of the exposome, relies heavily on advanced analytical technologies like high-resolution accurate mass spectrometry (HRAMS) to perform non-targeted screening of thousands of chemicals in biological samples. sciex.com

In this context, analyzing for specific phthalate metabolites is integrated into a much broader workflow that aims to capture a comprehensive snapshot of all chemical exposures. Isotope-labeled internal standards like Mono[2-(carboxymethyl)hexyl] Phthalate-d4 are indispensable in these non-targeted and targeted analyses. They are used as tracers to ensure accurate identification and quantification of phthalate metabolites amidst a complex mixture of endogenous and exogenous compounds. medchemexpress.com This integration allows researchers to not only confirm exposure to specific phthalates but also to explore potential associations with other environmental contaminants and endogenous metabolic pathways, offering a more complete picture of health risks. youtube.com

Advancements in Automated Sample Preparation and Derivatization Techniques

Sample preparation is often the most labor-intensive and error-prone step in the analytical workflow for phthalate metabolites. Consequently, significant research has focused on its automation and simplification. Automated solid-phase extraction (SPE) systems are increasingly used for the cleanup and concentration of analytes from complex matrices like serum and urine. frontiersin.orgnih.gov Column-switching HPLC systems represent a further step in automation, where the sample cleanup and concentration on a trap column are performed online, directly coupled to the analytical separation and detection. nih.gov This approach minimizes manual sample handling, reduces the risk of contamination, and improves reproducibility.

A notable advancement in the analysis of polar phthalate metabolites by gas chromatography (GC) is the development of methods that eliminate the chemical derivatization step. nih.govnih.govresearchgate.net Derivatization, a process used to make polar analytes more volatile and thermally stable for GC analysis, can be time-consuming and introduce analytical variability. nih.gov New methods optimize injection parameters, such as using higher-pressure injection, to allow for the direct analysis of underivatized monoesters. frontiersin.orgresearchgate.net This simplification reduces analysis time, decreases the use of potentially hazardous derivatizing agents, and prevents the deterioration of the GC column that can be caused by these reagents and their byproducts. nih.govresearchgate.net

Table 1: Comparison of Analytical Methodologies for Phthalate Metabolites

FeatureTraditional MethodAdvanced MethodBenefit of Advancement
Sample Preparation Manual Solid-Phase ExtractionAutomated SPE, Column-Switching HPLC nih.govReduced manual error, higher throughput
Derivatization (for GC) Required for polar metabolitesEliminated via optimized injection nih.govnih.govFaster analysis, reduced chemical waste
Analysis Time >20 minutes per sample<10 minutes per sample ilacadofsci.comIncreased sample throughput, cost savings
Data Scope Targeted analysis of few compoundsIntegrated with non-targeted exposomics sciex.comHolistic view of chemical exposures

Expansion of Isotope-Labeled Standards for Novel Phthalate Metabolites and Their Analytical Applications

The accuracy of quantitative analysis in mass spectrometry, particularly for trace-level environmental contaminants, relies heavily on the use of stable isotope-labeled internal standards. nih.govchemie-brunschwig.ch Deuterium-labeled compounds, such as this compound, are chemically identical to their native counterparts but have a higher mass, allowing them to be distinguished by the mass spectrometer. medchemexpress.comlgcstandards.com Their use in isotope dilution mass spectrometry is considered the gold standard for quantification, as they can effectively compensate for variations in sample preparation, matrix effects, and instrument response. nih.govsgsaxys.com

As concerns over the health effects of common phthalates like di(2-ethylhexyl) phthalate (DEHP) have led to their regulation and replacement, the market has seen an influx of alternative plasticizers. isotope.comisotope.com This has created a pressing need for analytical standards for the metabolites of these novel replacement compounds. In response, manufacturers have expanded their catalogs to include a wide array of stable isotope-labeled standards for both primary and secondary metabolites of traditional and emerging phthalates. isotope.comaccustandard.com This expansion is often driven by the needs of large-scale research and biomonitoring studies. isotope.comisotope.com The availability of these standards is crucial for researchers to accurately measure human exposure to a wider range of plasticizers and to investigate their potential health consequences. However, studies have also highlighted the importance of verifying the accuracy of commercial standards, as lot-to-lot discrepancies can occur and affect results. oup.com

Table 2: Chemical Data for this compound

PropertyValueSource
Synonym 1,2-(Benzene-d4)dicarboxylic Acid 1-[2-(Carboxymethyl)hexyl] Ester; MCMHP-d4 lgcstandards.comclearsynth.com
CAS Number 1794811-42-9 lgcstandards.comclearsynth.com
Molecular Formula C16H16D4O6 lgcstandards.comclearsynth.com
Molecular Weight 312.35 g/mol lgcstandards.comclearsynth.com
Isotope Label Deuterium (B1214612) (d4) lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Unlabeled CAS 82975-93-7 lgcstandards.com

Q & A

Q. What are the recommended methods for quantifying MCMHP-d4 in human urine samples?

MCMHP-d4, a deuterated analog of the DEHP metabolite MCMHP, is typically quantified using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

  • Sample Preparation : Acid hydrolysis of urine to release conjugated metabolites, followed by SPE using C18 or mixed-mode cartridges for purification .
  • Internal Standards : Deuterated analogs (e.g., MCMHP-d4) are added to correct for matrix effects and instrument variability. Isotope dilution improves accuracy .
  • Chromatography : Reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with gradient elution (water/acetonitrile + 0.1% formic acid) achieve baseline separation of isomers .
  • Detection : MRM transitions in negative ion mode (e.g., m/z 311 → 165 for MCMHP and m/z 315 → 169 for MCMHP-d4) .

Q. How does MCMHP-d4 serve as an internal standard in exposure studies?

MCMHP-d4 is structurally identical to MCMHP but isotopically labeled, making it ideal for:

  • Isotope Dilution Mass Spectrometry : Compensates for ion suppression/enhancement during LC-MS/MS .
  • Recovery Calibration : Spiked into samples pre-extraction to monitor extraction efficiency (target recovery: 80–120%) .
  • Matrix Effects : Normalizes signal variability caused by urine composition differences .

Advanced Research Questions

Q. What challenges arise in distinguishing MCMHP from its structural isomers, and how are they addressed?

MCMHP shares structural similarities with other DEHP metabolites (e.g., 5cx-MEPP, 5OH-MEHP). Differentiation requires:

  • High-Resolution MS (HRMS) : Resolves isobaric interferences via exact mass (e.g., Q-TOF instruments with < 5 ppm mass accuracy) .
  • Chromatographic Optimization : Adjusting column temperature, mobile phase pH, and gradient elution to separate co-eluting isomers .
  • Synthetic Standards : Co-injecting authenticated isomers to confirm retention times .

Q. How can researchers minimize matrix effects when analyzing MCMHP-d4 in complex biological samples?

Strategies include:

  • Matrix-Matched Calibration : Preparing calibrators in pooled urine from unexposed individuals to mimic sample matrices .
  • Post-Column Infusion : Identifying regions of ion suppression to adjust LC conditions .
  • Dilution or Cleanup : Diluting samples or using dual SPE cartridges (e.g., HLB + silica) to reduce interfering substances .

Q. What longitudinal study designs are optimal for assessing chronic MCMHP exposure?

  • Repeated Sampling : Collect urine samples at multiple time points to account for temporal variability in phthalate excretion .
  • Covariate Adjustment : Control for diet, creatinine levels, and lipid content using multivariate regression models .
  • Biomonitoring Paired with Questionnaires : Link metabolite levels to exposure sources (e.g., medical devices, food packaging) .

Methodological Considerations

Q. How should analytical methods be validated for MCMHP-d4 quantification?

Validate using:

  • Precision/Accuracy : Intra- and inter-day CVs < 15%, recovery 85–115% .
  • Linearity : ≥ 0.99 across the calibration range (0.1–50 ng/mL) .
  • Stability : Assess freeze-thaw cycles (≤3) and long-term storage (−80°C for 6 months) .

Q. What statistical approaches address high inter-individual variability in MCMHP levels?

  • Log-Transformation : Normalizes skewed data distributions .
  • Creatinine Adjustment : Corrects for urine dilution .
  • Mixed-Effects Models : Accounts for repeated measures and clustering in longitudinal data .

Advanced Technical Challenges

Q. How can low-abundance MCMHP-d4 signals be enhanced in high-background matrices?

  • Derivatization : Use pentafluorobenzyl bromide to increase ionization efficiency in negative ion mode .
  • Microextraction Techniques : Employ dispersive liquid-liquid microextraction (DLLME) for pre-concentration .

Q. What protocols prevent cross-contamination during MCMHP-d4 sample preparation?

  • Glassware Pre-Treatment : Bake at 450°C for 4 hours to remove phthalate residues .
  • Blank Runs : Insert solvent blanks between samples to monitor carryover .

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